Hydroxy alpha sanshool

Catalog No.
S12908057
CAS No.
M.F
C16H25NO2
M. Wt
263.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy alpha sanshool

Product Name

Hydroxy alpha sanshool

IUPAC Name

N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)

InChI Key

LHFKHAVGGJJQFF-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O

Description

Hydroxy alpha sanshool is a natural product found in Zanthoxylum schinifolium, Zanthoxylum bungeanum, and Zanthoxylum piperitum with data available.

Hydroxy alpha sanshool exhibits significant biological activity, particularly in its neuroprotective properties. Research has shown that it can suppress oxidative stress-induced apoptosis in neuronal cells by modulating key signaling pathways such as the phosphoinositide 3-kinase/AKT pathway. This modulation enhances the activity of antioxidant enzymes while reducing markers of oxidative damage, such as malondialdehyde levels. Additionally, hydroxy alpha sanshool acts as an agonist at transient receptor potential channels TRPV1 and TRPA1, contributing to its unique sensory effects .

The synthesis of hydroxy alpha sanshool can be achieved through various methods:

  • Wittig Reaction: This is a key reaction used to form the carbon skeleton of hydroxy alpha sanshool. It involves the reaction of ylides with carbonyl compounds to produce alkenes.
  • Multi-step Synthesis: Hydroxy alpha sanshool has been synthesized in six to eight steps from commercially available starting materials, demonstrating versatility in synthetic approaches .
  • Extraction from Natural Sources: Hydroxy alpha sanshool can also be extracted from Sichuan peppercorns using steam distillation methods that yield approximately 60% of the compound .

Hydroxy alpha sanshool has several applications:

  • Culinary Uses: It is primarily used in Asian cuisine, particularly in Sichuan dishes, where it contributes to the characteristic flavor profile and sensory experience.
  • Pharmaceutical Potential: Due to its neuroprotective properties and ability to modulate pain pathways, hydroxy alpha sanshool is being explored for potential therapeutic applications in pain management and neuroprotection .

Studies have indicated that hydroxy alpha sanshool interacts with various ion channels and receptors involved in sensory perception. It primarily targets somatosensory neurons and transient receptor potential channels, leading to distinct sensory experiences such as numbness and tingling. These interactions are crucial for understanding how hydroxy alpha sanshool can modulate pain perception and potentially serve as a local anesthetic-like agent .

Hydroxy alpha sanshool shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundSourceMechanism of ActionUnique Features
CapsaicinChili peppersActivates nociceptors (pain receptors)Induces burning sensation
PiperineBlack pepperModulates ion channels; enhances bioavailabilityKnown for its pungency
β-SanshoolSichuan peppercornsSimilar action on TRPV1 but less potentLess studied compared to hydroxy alpha sanshool
GingerolGingerAnti-inflammatory; affects TRPV1Known for its health benefits

Hydroxy alpha sanshool's distinct mechanism—primarily activating somatosensory neurons instead of nociceptors—sets it apart from these similar compounds, making it particularly interesting for both culinary and medicinal purposes .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

263.188529040 g/mol

Monoisotopic Mass

263.188529040 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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